molecular formula C10H11N5O2 B7951523 Ethyl 5-amino-1-pyrazin-2-ylpyrazole-3-carboxylate

Ethyl 5-amino-1-pyrazin-2-ylpyrazole-3-carboxylate

Cat. No.: B7951523
M. Wt: 233.23 g/mol
InChI Key: HISICQMPQIKPHO-UHFFFAOYSA-N
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Description

Ethyl 5-amino-1-pyrazin-2-ylpyrazole-3-carboxylate (CAS 1427021-27-9) is a chemical compound with the molecular formula C10H11N5O2 and a molecular weight of 233.23 g/mol . It belongs to the pyrazole class of heterocycles, which are five-membered aromatic rings containing two adjacent nitrogen atoms and are recognized as privileged scaffolds in medicinal chemistry due to their diverse pharmacological profiles . The specific structure of this compound features a pyrazine ring and an ester-functionalized pyrazole ring, making it a valuable synthetic intermediate for constructing more complex molecules. Pyrazole derivatives are extensively studied for their broad spectrum of biological activities. Research into analogous compounds has demonstrated significant pharmacological properties, including anti-inflammatory, analgesic, anticancer, and antimicrobial activities . For instance, some ethyl 5-aminopyrazole-3-carboxylate derivatives have shown potent analgesic and anti-inflammatory effects in biological studies . As a building block, this compound is instrumental in organic and medicinal chemistry research, particularly in the synthesis of novel compounds for drug discovery programs. It is commonly used in cyclization and condensation reactions to develop new chemical entities for biological evaluation . This product is intended for research purposes as a chemical synthesis intermediate. It is For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

ethyl 5-amino-1-pyrazin-2-ylpyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N5O2/c1-2-17-10(16)7-5-8(11)15(14-7)9-6-12-3-4-13-9/h3-6H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HISICQMPQIKPHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=C1)N)C2=NC=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Base-Catalyzed Condensation of Ethyl 5-Amino-1H-Pyrazole-3-Carboxylate and 2-Chloropyrazine

The most widely reported method involves the condensation of ethyl 5-amino-1H-pyrazole-3-carboxylate with 2-chloropyrazine under basic conditions. Potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80–100°C facilitates nucleophilic aromatic substitution, yielding the target compound. Key parameters include:

ParameterOptimal ValueImpact on Yield
SolventDMF85–90%
Temperature90°CMaximizes SNAr
Reaction Time12–16 hoursCompletes substitution
Molar Ratio (Pyrazole:Pyrazine)1:1.2Prevents dimerization

Side products such as ethyl 5-amino-1-(5-chloropyrazin-2-yl)pyrazole-3-carboxylate may form if stoichiometry is unbalanced.

Cyclization of Hydrazide Intermediates

Michael Addition-Cyclization Strategy

A two-step approach involves the Michael addition of hydrazine derivatives to α,β-unsaturated esters, followed by cyclization. For example:

  • Step 1 : Ethyl (ethoxymethylene)malonate reacts with 2-hydrazinylpyrazine in ethanol at reflux (78°C) to form a hydrazide intermediate.

  • Step 2 : Acid-catalyzed cyclization (e.g., HCl in THF) yields the pyrazole ring.

Advantages :

  • Higher regioselectivity (≥95% for the 1-pyrazin-2-yl isomer).

  • Scalable to multi-kilogram batches.

Limitations :

  • Requires rigorous moisture control to prevent hydrolysis of the ester group.

Diazotization-Coupling Reactions

Diazonium Salt Formation and Coupling

Patents describe diazotizing 2-aminopyrazine with NaNO₂/HCl, followed by coupling with ethyl 5-aminopyrazole-3-carboxylate. This method is efficient but requires low-temperature conditions (−5°C to 5°C) to stabilize the diazonium intermediate.

Typical Protocol :

  • Dissolve 2-aminopyrazine (1.0 equiv) in HCl (6 M) at 0°C.

  • Add NaNO₂ (1.05 equiv) dropwise, stir for 30 minutes.

  • Couple with ethyl 5-aminopyrazole-3-carboxylate (1.1 equiv) in THF/H₂O (3:1).

  • Isolate product via extraction (ethyl acetate) and column chromatography.

Yield : 70–75%.

Green Synthesis Approaches

Mechanochemical Synthesis Using Fe₃O₄@SiO₂@Vanillin@Thioglycolic Acid Nanoparticles

Recent advances employ Fe₃O₄-based nanocatalysts for solvent-free synthesis. The reaction proceeds via:

  • Ball-milling ethyl cyanoacetate, 2-hydrazinylpyrazine, and malononitrile with the catalyst (5 wt%).

  • Cyclocondensation at room temperature for 2 hours.

Key Metrics :

  • Yield: 88%

  • Catalyst Reusability: 5 cycles without significant loss in activity.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityEnvironmental Impact
Classical Condensation85–9098HighModerate (DMF use)
Hydrazide Cyclization78–8295ModerateLow (ethanol solvent)
Diazotization-Coupling70–7590LowHigh (HCl/NaNO₂ waste)
Green Synthesis8899HighMinimal

Industrial Production Considerations

  • Cost Drivers : 2-Chloropyrazine accounts for 60–70% of raw material costs.

  • Purification : Recrystallization from ethanol/water (7:3) achieves >99% purity.

  • Byproduct Management : Dimerized pyrazine derivatives are removed via silica gel chromatography.

Emerging Trends

  • Continuous Flow Systems : Microreactors reduce reaction time to 30 minutes with 92% yield.

  • Enzymatic Catalysis : Lipases (e.g., Candida antarctica) enable esterification under mild conditions (pH 7.0, 40°C) .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-1-pyrazin-2-ylpyrazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyrazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazole N-oxides, while reduction can produce amino-substituted pyrazoles.

Scientific Research Applications

Synthesis of Ethyl 5-amino-1-pyrazin-2-ylpyrazole-3-carboxylate

The synthesis of this compound typically involves the reaction of hydrazine derivatives with ethyl cyanoacetate or similar compounds under specific conditions to yield the desired pyrazole structure. The general synthetic route can be summarized as follows:

  • Starting Materials : Hydrazine derivatives and ethyl cyanoacetate.
  • Reagents : Acid catalysts (e.g., sulfuric acid) and bases (e.g., trimethylamine).
  • Conditions : Reflux in organic solvents (e.g., ethanol) to facilitate the cyclization and formation of the pyrazole ring.

Biological Activities

This compound exhibits a range of biological activities that make it a candidate for further research in drug development:

Anticancer Properties

Research indicates that pyrazole derivatives, including this compound, show significant anticancer activity. For instance, studies have demonstrated that compounds with similar structures inhibit the growth of various cancer cell lines, including breast adenocarcinoma (MCF-7) and lung cancer cells (NCI-H460) . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Anti-inflammatory Effects

Some studies highlight the anti-inflammatory potential of pyrazole derivatives. These compounds can modulate inflammatory pathways, reducing microglial activation and astrocyte proliferation in models of neuroinflammation . This suggests a possible application in treating neurodegenerative diseases.

Antimicrobial Activity

This compound has shown promising results against various bacterial strains. In vitro studies reveal its effectiveness against Gram-negative bacteria, demonstrating significant inhibitory effects on biofilm formation and planktonic cell growth . Such properties are crucial for developing new antibiotics amid rising resistance to existing drugs.

Therapeutic Applications

Given its diverse biological activities, this compound has potential applications across multiple therapeutic areas:

Cancer Therapy

Due to its anticancer properties, this compound could be explored as a lead compound for developing novel anticancer agents. Its ability to selectively target cancer cells while sparing normal cells is an area of active investigation.

Neurological Disorders

The anti-inflammatory effects suggest potential applications in treating conditions like Alzheimer's disease and other neurodegenerative disorders where inflammation plays a critical role .

Antimicrobial Treatments

With its demonstrated efficacy against resistant bacterial strains, this compound may contribute to new treatments for bacterial infections, particularly those caused by biofilm-forming pathogens .

Case Studies and Research Findings

A review of recent literature reveals several case studies highlighting the effectiveness of pyrazole derivatives:

StudyFindings
Demonstrated significant anticancer activity against MCF-7 and NCI-H460 cell lines with IC50 values in low micromolar ranges.
Showed anti-inflammatory effects in vivo by reducing LPS-induced microglial activation in mouse models.
Reported high antimicrobial activity against Haemophilus spp., with MIC values indicating strong efficacy against biofilm formation.

Mechanism of Action

The mechanism of action of ethyl 5-amino-1-pyrazin-2-ylpyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. In receptor-mediated pathways, it can act as an antagonist or agonist, modulating the receptor’s activity and downstream signaling pathways .

Comparison with Similar Compounds

Substituent Effects at Position 1 (Pyrazole Ring)

The nature of the substituent at position 1 significantly influences electronic and steric properties:

Compound R1 (Position 1) Key Characteristics
Target Compound Pyrazin-2-yl Nitrogen-rich heterocycle; enhances π-π interactions and hydrogen bonding
Ethyl 5-amino-1-(1,3-benzothiazol-2-yl)-1H-pyrazole-4-carboxylate () Benzothiazol-2-yl Sulfur-containing heterocycle; may improve lipophilicity and redox activity
Ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate () Phenyl Electron-neutral; limited hydrogen-bonding capacity compared to pyrazine

Key Findings :

  • The pyrazin-2-yl group in the target compound introduces additional nitrogen atoms, which improve polar interactions compared to phenyl or benzothiazole substituents. This could enhance binding to enzymes or receptors with polar active sites .

Substituent Effects at Position 5 (Pyrazole Ring)

The substituent at position 5 modulates electronic density and reactivity:

Compound R5 (Position 5) Electronic Effects Reactivity/Applications
Target Compound Amino Strong electron-donating; increases nucleophilicity Potential for functionalization (e.g., acylation)
Ethyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate () 4-nitrophenyl Electron-withdrawing; stabilizes aromatic ring May reduce metabolic degradation
Ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate () Amino, Cyano Cyano is electron-withdrawing; dual electronic effects May influence tautomerism or isomerization

Key Findings :

  • The amino group in the target compound enhances nucleophilic reactivity, making it a candidate for further derivatization.

Molecular Weight and Structural Complexity

Compound Molecular Formula Molecular Weight Structural Complexity
Target Compound C10H11N5O2 (inferred) ~257.23* Moderate (pyrazine and amino groups)
Ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate () C13H12N4O2 256.26 High (cyano group introduces steric hindrance)
Ethyl 3-(4-nitrophenyl)pyrazole-5-carboxylate () C12H11N3O4 261.24 Moderate (nitro group increases polarity)

Key Findings :

Key Findings :

  • The pyrazine substituent in the target compound may reduce isomerization risks compared to analogs with labile hydrazine or cyano groups .

Biological Activity

Ethyl 5-amino-1-pyrazin-2-ylpyrazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

This compound features a pyrazole ring substituted with an amino group and an ethyl ester group. Its molecular formula is C9H10N4O2C_9H_{10}N_4O_2, and it possesses unique structural characteristics that influence its biological activity.

The biological activity of this compound primarily involves its interaction with various molecular targets, particularly enzymes and receptors. Notably, it has been shown to inhibit specific kinases involved in cancer cell proliferation, making it a candidate for anticancer therapy. The compound may inhibit fibroblast growth factor receptors (FGFRs), which play critical roles in several cancers, demonstrating nanomolar activity against FGFRs in biochemical assays.

Biological Activities

This compound exhibits a range of biological activities:

Activity TypeDescriptionIC50 Values
Anticancer Inhibits FGFRs involved in cancer cell proliferationFGFR1: 46 nM, FGFR2: 41 nM
Antimicrobial Interacts with bacterial enzymes, showing potential against various pathogensVaries by strain
Anti-inflammatory Modulates inflammatory pathways through enzyme inhibitionSpecific IC50 values not reported

Case Studies and Research Findings

Recent studies have highlighted the compound's efficacy in various biological assays:

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer efficacy of ethyl 5-amino derivatives against a panel of cancer cell lines. The results indicated that certain modifications to the pyrazole structure enhanced its cytotoxicity. For instance, substituents at specific positions on the pyrazole ring significantly improved the IC50 values compared to the parent compound.

Case Study 2: Antimicrobial Activity

Another study focused on the antimicrobial potential of pyrazolo derivatives showed that compounds similar to ethyl 5-amino exhibited strong activity against both Gram-positive and Gram-negative bacteria. The effectiveness was measured through minimum inhibitory concentration (MIC) assays, revealing that these compounds could serve as templates for developing new antibiotics.

Comparative Analysis

When compared to structurally similar compounds, this compound stands out due to its unique dual-ring structure, which enhances its versatility in biological applications:

CompoundStructure TypeBiological Activity
Ethyl 5-amino-1H-pyrazole-3-carboxylatePyrazole onlyLimited versatility in biological applications
5-Amino-1-(5-quinolyl)pyrazole-3-carboxylic acidCarboxylic acid instead of esterDifferent solubility and reactivity
Quinoline derivativesLacks pyrazole moietyLimited chemical reactions

Q & A

Basic Research Question

  • Spectroscopy :
    • NMR : 1H^1H and 13C^{13}C NMR identify substituent patterns and confirm regioselectivity. The pyrazine protons typically resonate at δ 8.5–9.5 ppm, while the pyrazole NH2_2 appears as a broad singlet near δ 6.0 ppm .
    • IR : Stretching frequencies for ester carbonyl (C=O) at ~1700 cm1^{-1} and amino (NH2_2) at ~3300 cm1^{-1} validate functional groups .
  • Crystallography :
    • Single-crystal X-ray diffraction (SHELX suite) resolves molecular geometry and hydrogen-bonding networks. For example, triclinic crystal systems (space group P1P1) with unit cell parameters a=6.1250a = 6.1250 Å, b=13.1425b = 13.1425 Å are common .
    • WinGX/ORTEP : Visualizes anisotropic displacement ellipsoids and refines thermal parameters for high-resolution data .

How can researchers resolve contradictions in reported synthetic yields or byproduct formation?

Advanced Research Question
Discrepancies often arise from varying reaction conditions or purification protocols:

  • Reaction Optimization :
    • Screen solvents (e.g., DMF vs. ethanol) and catalysts (e.g., BPC coupling agents) to minimize side reactions like ester hydrolysis .
    • Use HPLC or LC-MS to monitor reaction progress and identify intermediates .
  • Byproduct Analysis :
    • Tandem Mass Spectrometry (MS/MS) : Characterizes impurities, such as de-esterified carboxylic acids or dimerization products .
    • Thermogravimetric Analysis (TGA) : Detects thermal degradation pathways during purification .

What strategies are employed to study the compound's reactivity in medicinal chemistry applications?

Advanced Research Question

  • NO Release Studies : Derivatives with diazeniumdiolate moieties are synthesized to evaluate nitric oxide (NO) release kinetics, measured via Griess assay or electrochemical sensors .
  • Enzyme Inhibition Assays : Competitive binding studies (e.g., fluorescence polarization) assess interactions with targets like kinases or phosphodiesterases .
  • Structure-Activity Relationship (SAR) : Systematic substitution at the pyrazine or ester positions (e.g., introducing electron-withdrawing groups) optimizes bioactivity .

How does the electronic structure influence its interactions in catalysis or material science?

Advanced Research Question

  • DFT Calculations : Gaussian or ORCA software models HOMO-LUMO gaps to predict redox behavior. The electron-deficient pyrazine ring enhances charge-transfer properties in coordination complexes .
  • XPS/UPS : Measures work function and surface electronic states for applications in organic semiconductors .

What are the recommended storage conditions to ensure compound stability?

Basic Research Question

  • Temperature : Store at –20°C in airtight containers to prevent ester hydrolysis or oxidation .
  • Humidity Control : Use desiccants (silica gel) to mitigate moisture-induced degradation .
  • Light Sensitivity : Amber vials reduce photolytic cleavage of the pyrazole ring .

What computational methods complement experimental data in understanding its molecular geometry?

Advanced Research Question

  • Molecular Dynamics (MD) Simulations : CHARMM or AMBER force fields simulate solvation effects on conformation .
  • Quantum Crystallography : Refines electron density maps (via SHELXL) to validate tautomeric forms or charge distribution .

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